4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride
Overview
Description
It is recognized for its potent ability to induce vascular endothelial growth factor (VEGF) and VEGF-mediated vessel formation . This compound has been extensively studied for its role in promoting angiogenesis, making it a valuable tool in scientific research.
Mechanism of Action
Target of Action
The primary target of the compound GS4012, also known as the VEGF Inducer, is Vascular Endothelial Growth Factor (VEGF) . VEGF is a potent growth factor that plays a crucial role in angiogenesis, the formation of blood vessels from pre-existing vasculature .
Mode of Action
GS4012 is a cell-permeable pyridinyl-thioether compound . It acts as a potent inducer of VEGF and VEGF-mediated vessel formation . The compound’s interaction with its target leads to the upregulation of VEGF .
Biochemical Pathways
The upregulation of VEGF by GS4012 affects the VEGF signaling pathway . This pathway plays a key role in angiogenesis, promoting the formation of new blood vessels . The downstream effects of this pathway activation include increased blood vessel formation and improved blood flow .
Pharmacokinetics
The compound is known to be soluble in dmso, methanol, and water , which suggests it could have good bioavailability.
Result of Action
The action of GS4012 leads to several molecular and cellular effects. It induces the upregulation of VEGF, leading to increased blood vessel formation . Specifically, GS4012 has been shown to suppress the gridlock/coarctation phenotype in Zebrafish and stimulate tubule network formation in HUVECs (Human Umbilical Vein Endothelial Cells) .
Biochemical Analysis
Biochemical Properties
GS4012 interacts with various biomolecules to exert its effects. It has been found to upregulate the expression of VEGF . VEGF is a signal protein that stimulates the formation of blood vessels. By inducing VEGF, GS4012 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing vessels .
Cellular Effects
GS4012 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in endothelial cells derived from the peripheral blood of rats, GS4012 has been shown to stimulate migration and vessel formation .
Molecular Mechanism
The molecular mechanism of GS4012 involves its interaction with biomolecules and its influence on gene expression. GS4012 induces the upregulation of VEGF, which in turn stimulates the formation of blood vessels . This process involves binding interactions with biomolecules, activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of GS4012 change over time in laboratory settings. For instance, in a study using zebrafish embryos, the number of vascular branches and sprouts significantly increased in the central retinal vascular trunks 2-4 days after treatment with GS4012 .
Dosage Effects in Animal Models
The effects of GS4012 vary with different dosages in animal models. For example, the gridlock-suppressing effects of GS4012 were found to vary with dosage, and no vascular abnormalities were seen at the doses studied .
Metabolic Pathways
GS4012 is involved in the VEGF signaling pathway . This pathway is crucial for angiogenesis, the formation of new blood vessels from pre-existing vessels. GS4012 interacts with VEGF, a key enzyme in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GS4012 involves the reaction of 4-methoxyphenylthiol with 2-bromoethylpyridine under basic conditions to form the thioether linkage. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of GS4012 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques to remove any impurities .
Types of Reactions:
Oxidation: GS4012 can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: GS4012 can participate in nucleophilic substitution reactions, especially at the pyridine ring and the thioether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
GS4012 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioether chemistry.
Biology: Employed in studies of VEGF-mediated angiogenesis and vascular development.
Medicine: Investigated for its potential therapeutic applications in promoting blood vessel formation and treating ischemic conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
- 4-(2-(4-Methoxyphenylthio)ethyl)pyridine
- 4-(2-(4-Methylphenylthio)ethyl)pyridine
- 4-(2-(4-Chlorophenylthio)ethyl)pyridine
Comparison: GS4012 is unique in its potent ability to induce VEGF and promote angiogenesis compared to its analogs. The presence of the methoxy group on the phenyl ring enhances its cell permeability and biological activity. Other similar compounds may have different substituents on the phenyl ring, which can affect their efficacy and mechanism of action .
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS.ClH/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12;/h2-7,9-10H,8,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZALCLQLHDAEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301044321 | |
Record name | 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328073-92-3 | |
Record name | 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GS4012?
A: GS4012 acts as a vascular endothelial growth factor (VEGF) inducer. While the exact mechanism of induction remains to be fully elucidated, studies suggest that GS4012 may stimulate the VEGF signaling pathway, leading to increased expression of VEGF and its receptor VEGFR2. [, ] This, in turn, promotes angiogenesis, the formation of new blood vessels from pre-existing ones.
Q2: How has GS4012 been utilized in studying retinopathy of prematurity (ROP)?
A: Researchers have successfully employed GS4012 to develop a zebrafish model of ROP. [, ] In these studies, zebrafish embryos treated with a hypoxia-inducing agent followed by GS4012 displayed significantly increased retinal vascular branching and sprouting, mimicking the neovascularization observed in ROP. This model provides a valuable tool for investigating the mechanisms underlying ROP and for screening potential therapeutic interventions.
Q3: Can GS4012 be used to study aortic development?
A: Research using zebrafish suggests that GS4012 may not be effective in rescuing aortic defects caused by disruptions in specific signaling pathways. For instance, while GS4012 effectively induces VEGF, it failed to rescue aortic defects in zebrafish embryos with knocked-down Parathyroid Hormone Receptor 1 (PTHR1), which acts downstream of VEGF but upstream of Notch signaling in aortic development. [] This highlights the complexity of aortic formation and the involvement of multiple signaling cascades.
Q4: Are there any studies indicating potential anti-angiogenic effects of GS4012?
A: This is an area that requires further investigation. While GS4012 is primarily recognized for its pro-angiogenic properties, one study using zebrafish embryos reported that a nitrobenzoate-derived compound (X8) impaired GS4012-induced angiogenesis. [] This suggests possible interactions between GS4012 and other compounds that could modulate its angiogenic effects. Further research is necessary to understand the conditions under which GS4012 might exhibit anti-angiogenic activity.
Q5: Beyond ROP, are there other areas of research where GS4012 has shown promise?
A: GS4012 has shown potential in preclinical studies focusing on bone tissue engineering. [] Researchers incorporated GS4012 into a biocompatible scaffold, demonstrating its ability to induce VEGF expression and promote endothelial cell recruitment in vitro. This approach holds promise for enhancing vascularization and improving bone healing in tissue engineering applications.
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